Home > Products > Screening Compounds P70903 > 3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea
3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea - 685108-59-2

3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea

Catalog Number: EVT-3073775
CAS Number: 685108-59-2
Molecular Formula: C12H19N5O
Molecular Weight: 249.318
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential kinase inhibitor: Many compounds with similar structures, particularly those featuring aryl-urea, pyrimidine, or pyrazole groups linked to substituted piperazines, exhibit potent kinase inhibitory activities [, , , , , ].
  • Potential anti-cancer agent: Given the frequent association of kinase inhibition with anti-cancer activity, N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide might possess anti-proliferative properties [, , , ].
Mechanism of Action
  • Kinase inhibition: By competing with ATP for the active site of specific kinases, disrupting downstream signaling pathways [, , ].
  • Interaction with other enzymatic or non-enzymatic targets: Similar compounds have been shown to interact with various proteins, modulating their functions [, ].

Imatinib

  • Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used in the treatment of leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a pan-BCR-ABL inhibitor effective against a broad range of BCR-ABL mutations, including the imatinib-resistant mutant T315I. []
  • Relevance: Both AKE-72 and the target compound, N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, share a piperazine core. AKE-72 features an ethyl substituent on the piperazine ring, while the target compound has a methyl group. These structural similarities may result in overlapping pharmacological profiles, although their specific targets and activities likely differ. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a type II FLT3 kinase inhibitor with potent activity against FLT3-ITD mutants commonly found in AML patients. []
  • Relevance: Though structurally distinct from N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, CHMFL-FLT3-213 highlights the importance of exploring different chemical scaffolds, such as the pyrazolo[3,4-d]pyrimidine and isoxazole moieties present in CHMFL-FLT3-213, when developing novel kinase inhibitors. The structural differences between these compounds suggest that they likely have distinct binding modes and target specificities. []

N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

  • Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor. []
  • Relevance: PHA-848125 is highly relevant to N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide due to the presence of an identical substructure: the 4-(4-methylpiperazin-1-yl)phenyl moiety. This significant structural overlap suggests that both compounds might exhibit comparable binding affinities toward specific kinase targets or possess similar pharmacological profiles. The shared substructure may also contribute to common physicochemical properties, such as solubility or lipophilicity. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 is a dual inhibitor of FLT3 and CDKs, showing potent antiproliferative activity against AML cells. []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

  • Compound Description: This compound includes a 4-methylpiperazine ring, a quinoline system, and a 1,3,4-oxadiazole ring. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

  • Compound Description: This compound acts as an inhibitor of PDGF receptor tyrosine kinases and has potential in treating diseases caused by angiotensin II. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This molecule is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), exhibiting anti-inflammatory effects. []

7-(4-Methylpiperazin-1-yl)-5-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-Carbonitrile

  • Compound Description: This compound exhibits significant inhibitory activity against K562 and MKN45 cancer cell lines. []

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl)phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives

  • Compound Description: These Biginelli dihydropyrimidines were synthesized and evaluated for their potential Antimicrobial, Antifungal and Antimalerial activity. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

  • Compound Description: These oxazolidinone derivatives, incorporating a thieno-pyridine ring system, demonstrated potent antimicrobial activity against Gram-positive bacteria. []
  • Relevance: These derivatives highlight the exploration of diverse heterocyclic scaffolds in medicinal chemistry. While structurally distinct from N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, their development underscores the importance of exploring different pharmacophores and their potential in targeting various biological pathways. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

  • Compound Description: This class of compounds can undergo various chemical transformations, including hydrochlorination, hydrobromination, and thiocyanation, leading to potential inhibitors for targets such as Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3. []
  • Relevance: While structurally different from N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, these benzamide derivatives highlight the versatility of chemical modification in drug design. The varied biological activities observed in this class emphasize the potential of exploring diverse chemical space around a core structure for optimizing target specificity and pharmacological properties. []

14. 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benazamide hydrochloride monohydrate (nilotinib)* Compound Description: Nilotinib is an anti-leukaemia drug used in cancer therapy. []* Relevance: Though structurally distinct from N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, nilotinib showcases the use of complex heterocyclic systems in developing potent anticancer agents. The structural differences between these compounds suggest different binding modes and target specificities. []

15. 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives* Compound Description: This series of compounds displays broad-spectrum antiproliferative activity against various cancer cell lines. []* Relevance: These derivatives, particularly compounds 5a and 5d, highlight the potential of exploring urea-based scaffolds for anticancer drug discovery. While structurally different from N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, their development underscores the importance of investigating different pharmacophores and chemical modifications for optimizing antitumor activity. []

3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound features a pyrazole ring linked to a 4-methylpiperazine group and a phenyl ring. []

18. 3-(4-Amino-3-ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-1,3-diphenylpropan-1-one* Compound Description: This compound contains a 1,2,4-triazole ring system with a sulfanylidene group, connected to a diphenylpropanone moiety. []* Relevance: While structurally dissimilar to N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, this compound highlights the importance of exploring various heterocyclic systems, such as the 1,2,4-triazole ring, for their potential in drug design. []

2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives

  • Compound Description: This series of compounds acts as allosteric enhancers of the A1-adenosine receptor. []

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), which plays a key role in the biosynthesis of leukotrienes, inflammatory mediators implicated in various diseases. []
  • Relevance: Although BI 665915 shares some structural similarities with N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, including the presence of a nitrogen-containing heterocycle and an acetamide group, it possesses distinct structural features, such as the oxadiazole, pyrazole, and pyrimidine rings. These differences likely contribute to BI 665915's specific binding interactions with FLAP and its distinct pharmacological profile. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: These compounds were studied for their supramolecular structures and highlight the impact of substituent changes on crystal packing and intermolecular interactions. []
  • Relevance: Though structurally distinct from N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, these compounds underscore the significance of understanding supramolecular interactions in drug design. The variations in crystal packing observed due to seemingly minor structural changes emphasize the importance of considering these factors when optimizing drug candidates for desired physicochemical and pharmacological properties. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

  • Compound Description: OSU-03012 is a celecoxib derivative that functions as a phosphoinositide-dependent protein kinase-1 (PDK-1) small-molecule inhibitor. It exhibits antiproliferative effects on basal-like breast cancer (BLBC) cells. []
  • Relevance: Although structurally distinct from N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide, OSU-03012 highlights the strategy of developing novel kinase inhibitors by modifying existing scaffolds. The presence of the trifluoromethyl and phenanthrenyl groups in OSU-03012 distinguishes it from the target compound and contributes to its unique interactions with PDK-1. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor exhibiting antiproliferative effects on CML and GIST cancer cell lines. It possesses a distinct hinge binding mode involving a hydrogen bond formed between the NH on the kinase backbone and the carbonyl oxygen of the compound. []

Properties

CAS Number

685108-59-2

Product Name

3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea

IUPAC Name

1-amino-3-[4-(4-methylpiperazin-1-yl)phenyl]urea

Molecular Formula

C12H19N5O

Molecular Weight

249.318

InChI

InChI=1S/C12H19N5O/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)14-12(18)15-13/h2-5H,6-9,13H2,1H3,(H2,14,15,18)

InChI Key

NQZMCWJRFRJSPC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)NN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.